molecular formula C15H14N2O B2572044 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one CAS No. 213024-76-1

7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one

Cat. No.: B2572044
CAS No.: 213024-76-1
M. Wt: 238.29
InChI Key: SWCIHHYNMAJVKX-UHFFFAOYSA-N
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Description

7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one: is a heterocyclic compound that belongs to the dibenzoazepine family This compound is characterized by its unique structure, which includes a seven-membered ring fused with two benzene rings and an amino group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with methylamine under acidic conditions can lead to the formation of the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the azepine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts and solvents are selected to enhance the efficiency

Biological Activity

7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one, also known by its CAS number 213024-76-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various biological activities associated with this compound, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

  • Molecular Formula : C15H14N2O
  • Molecular Weight : 238.29 g/mol
  • IUPAC Name : 7-amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
  • CAS Number : 213024-76-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In a study evaluating several derivatives of dibenzoazepines, this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Candida albicans0.83 µM

This data indicates that the compound has potent inhibitory effects against significant pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various studies. Notably, it has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines.

Case Study: Anti-Proliferative Effects

In a study assessing the anti-proliferative activity against a panel of cancer cell lines at the National Cancer Institute (NCI), the compound demonstrated significant cytotoxic effects:

  • Cell Lines Tested :
    • Leukemia SR cells
    • Various solid tumor lines
  • Results :
    • IC50 values for leukemia SR cells were reported at approximately 13.05 µM.
    • The compound induced a G1 phase arrest in the cell cycle, leading to increased apoptosis rates .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes critical in various biological processes. For instance, it was evaluated for its inhibitory effects on class I aminoacyl-tRNA synthetases (aaRS).

Table 2: Enzyme Inhibition Data

Enzyme TypeInhibition Potency
Class I aaRSNanomolar range
Class II aaRSWeak inhibition observed

This differential inhibition suggests that modifications to the structure could enhance selectivity and potency against specific targets .

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with its biological targets. The binding interactions were characterized by key hydrogen bonds and hydrophobic interactions with active site residues.

Key Findings:

  • The compound forms stable interactions within the active sites of enzymes like DNA gyrase and MurD.
  • Binding energies comparable to established inhibitors suggest favorable drug-like properties .

Properties

IUPAC Name

7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCIHHYNMAJVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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